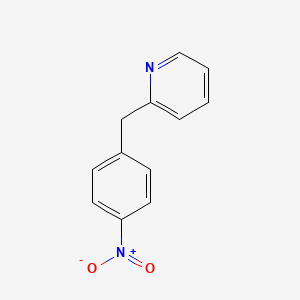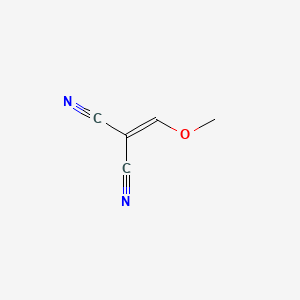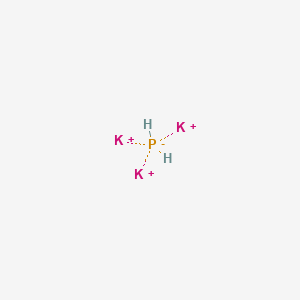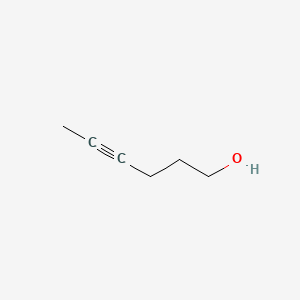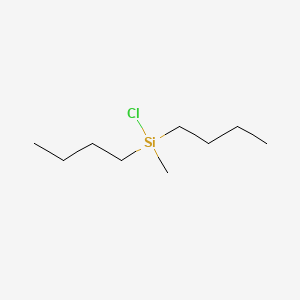
乙醇,2-(4-乙基苯氧基)-
描述
Ethanol, 2-(4-ethylphenoxy)-, also known as β-Hydroxyethyl phenyl ether, β-Phenoxyethyl alcohol, Arosol, Dowanol EP, Ethylene glycol monophenyl ether, Glycol monophenyl ether, and several other names , is a chemical compound. It is a colorless liquid with a pleasant odor . It is a glycol ether used as a perfume fixative, insect repellent, antiseptic, solvent, preservative, and also as an anesthetic in fish aquaculture .
Synthesis Analysis
The synthesis of similar compounds, such as 2,4-dinitrophenoxy ethanol, involves the reaction of phenol and ethylene oxide at high temperature and pressure . The process of ethanol production and purification involves fermentation, distillation, and other methods such as non-heating fractional distillation by ultrasonic irradiation, oxidation of impurities by ozone, and adsorption of impurities by activated carbon or zeolite .Molecular Structure Analysis
The molecular formula of Ethanol, 2-(4-ethylphenoxy)- is C8H10O2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . The most common reactions are dehydration and oxidation .Physical And Chemical Properties Analysis
Ethanol, 2-(4-ethylphenoxy)- is a clear, colorless, mobile liquid . It has a flash point at atmospheric pressure is around 14 °C (57.2 °F), indicating that its vapors can catch fire at or above this temperature when exposed to an ignition source .科学研究应用
酶促氧化和羟基化
- 来自丁香酸假单胞菌的酶 4-乙基苯酚亚甲基羟化酶催化 4-乙基苯酚转化为 1-(4-羟基苯基)乙醇。该反应因其立体化学意义和在光学活性化合物合成中的潜在应用而具有重要意义 (Reeve、Carver 和 Hopper,1990)。
废水处理中的萃取技术
- 通过乳液液膜从水溶液中萃取 2-(4-羟基苯基)乙醇的研究证明了其在环境管理中的潜在应用,特别是在处理橄榄磨废水中 (Reis、Freitas、Ferreira 和 Carvalho,2006)。
生物系统中的受体分化
- 对 1-(3,4-二羟基苯基)-2-氨基乙醇的结构修饰的研究表明其与理解生物系统中的受体活性有关,这可能对药理学和生物化学产生影响 (Lands、Ludueña 和 Buzzo,1967)。
催化和化学反应
- 乙醇在 Pd-Au 催化剂上的氧化交叉酯化研究突出了乙醇在工业化学中的重要性,特别是在脱氢和酯化等反应中,这些反应在生产各种化学品中至关重要 (Evans、Li、Han、Henkelman 和 Mullins,2019)。
分子重排研究
- 研究 2-(对硝基苯氧基)乙胺向 2-(对硝基苯胺基)乙醇的 Smiles 重排的动力学,揭示了对有机化学和材料科学很重要的反应机理的见解 (Knipe、Lound-Keast 和 Sridhar,1984)。
安全和危害
Due to its highly flammable nature, ethanol carries a substantial risk of causing fires and explosions . Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .
属性
IUPAC Name |
2-(4-ethylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-9-3-5-10(6-4-9)12-8-7-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKROJQUJYKRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77029-70-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(4-ethylphenyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77029-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20341326 | |
| Record name | Ethanol, 2-(4-ethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-(4-ethylphenoxy)- | |
CAS RN |
54411-10-8 | |
| Record name | Ethanol, 2-(4-ethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



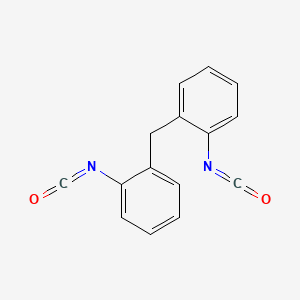
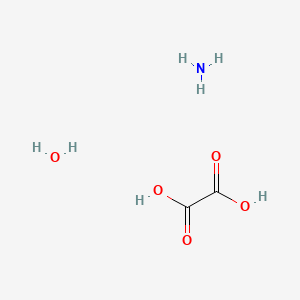


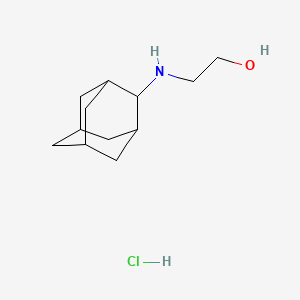
![Benzo[kl]xanthene](/img/structure/B1596164.png)

